molecular formula C20H19BrN2O4 B2413210 4-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 312586-94-0

4-(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2413210
CAS No.: 312586-94-0
M. Wt: 431.286
InChI Key: WJPLXRUTKRWWBO-UHFFFAOYSA-N
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Description

The compound is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of similar compounds involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . The reaction of Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide has been used to obtain a broad family of new phospholes .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazole-based heterocycles, including derivatives similar to the compound , have led to the creation of new molecular frameworks. These compounds have been synthesized and screened for anti-diabetic activity, demonstrating moderate effectiveness, which suggests potential for further exploration in developing treatments for diabetes (Nagesh Vaddiraju et al., 2022).

Pharmacological Evaluation

New series of pyrazolines based thiazolidin-4-one derivatives have been prepared, including compounds with structural similarities, showing promising anticancer and HIV properties. This indicates the compound's potential use in developing therapies for cancer and HIV (Pinka Patel et al., 2013).

Anti-inflammatory and Analgesic Activities

Compounds synthesized from derivatives related to the mentioned compound have shown strong anti-inflammatory and analgesic activities in preclinical models. This suggests their potential as leads for developing new anti-inflammatory and pain management drugs (G. Menozzi et al., 1994).

Anticancer and Antiviral Activities

Derivatives have been synthesized with significant in vitro anticancer activity, particularly against leukemia cell lines, and antiviral activity against specific virus strains. These findings support the compound's application in researching new antiviral and anticancer agents (D. Havrylyuk et al., 2013).

Nonlinear Optical Properties

Studies on related compounds have also delved into the nonlinear optical properties, which are crucial for applications in photonics and optical technologies. This research shows the compound's potential beyond biomedical applications, extending to materials science and engineering (Ö. Tamer et al., 2015).

Antioxidant Properties

Investigations into the antioxidant properties of derivatives from marine sources have revealed potent radical scavenging activity. This highlights the compound's relevance in developing natural antioxidant agents for food and pharmaceutical industries (Ke-kai Li et al., 2012).

Future Directions

The future directions in the research of pyrazoline derivatives could involve the development of new synthetic approaches to these compounds . The catalytic protodeboronation of alkyl boronic esters is one area that is not well developed and could be a potential future direction .

Properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-27-18-5-3-2-4-15(18)17-12-16(13-6-8-14(21)9-7-13)22-23(17)19(24)10-11-20(25)26/h2-9,17H,10-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPLXRUTKRWWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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